(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a fluorinated amine compound notable for its structure, which includes a fluorine atom attached to a pyridine ring and an ethanamine moiety. This compound is classified within the broader category of fluorinated pyridines, which are important in various fields of chemical research due to their unique properties and potential applications in medicinal chemistry and material science. The compound is primarily utilized in scientific research, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves selective fluorination processes. One prevalent method employs Selectfluor, a fluorinating agent, in conjunction with silver carbonate as a catalyst. This reaction is conducted under controlled conditions to ensure high yields and regioselectivity.
In industrial settings, automated reactors and continuous flow systems may be employed to enhance efficiency and scalability, allowing for larger batch productions without compromising quality .
The molecular formula for (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is , with a molecular weight of approximately 213.08 g/mol. The compound features:
The compound's structure can be represented as follows:
This stereochemical configuration is significant as it influences the compound's biological activity and interaction with molecular targets .
(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride can participate in various chemical reactions:
The products formed from these reactions depend on the reagents and conditions used, leading to various derivatives that may have distinct properties and applications.
The mechanism of action for (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific biological targets, primarily enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, facilitating its role in modulating enzyme activity or receptor interactions.
This compound has been studied for its potential as an inhibitor of Anaplastic Lymphoma Kinase (ALK), which is implicated in certain cancers. By binding to ALK, it may inhibit its activity, thereby affecting cancer cell proliferation .
Relevant data on these properties are crucial for determining appropriate handling procedures and potential applications in research settings .
(S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride has several significant applications:
These applications underscore the compound's versatility and importance in advancing scientific research across various disciplines .
Chiral resolution remains a cornerstone methodology for obtaining enantiopure (S)-1-(5-Fluoropyridin-2-yl)ethanamine when asymmetric synthesis proves challenging. These techniques leverage stereoselective interactions to separate racemic mixtures into enantiomerically enriched components [4].
Enzymatic Resolution utilizes hydrolytic enzymes like lipases (e.g., Pseudomonas fluorescens lipase) in kinetic resolution protocols. These biocatalysts selectively acylate the (R)-enantiomer of racemic 1-(5-fluoropyridin-2-yl)ethanamine, leaving the desired (S)-enantiomer unreacted for isolation. Optimal conditions (pH 7-8, 25-30°C) yield enantiomeric excess (ee) >98% with conversion rates approaching 50% – the theoretical maximum for kinetic resolution [4] [6].
Diastereomeric Salt Formation employs chiral acids (e.g., dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid) to form crystalline diastereomeric salts with the racemic free base. Selective crystallization from ethanol/water mixtures (typically 4:1 v/v) exploits differential solubility, achieving ee values >99.5% after recrystallization. Critical process parameters include:
Simulated Moving Bed Chromatography (SMB) has emerged for industrial-scale resolution using chiral stationary phases (CSPs) like Whelk-O1 or phenylglycine-derived phases. SMB technology enables continuous separation with enhanced solvent efficiency. Multimodal elution systems (hexane/isopropanol/diethylamine 85:15:0.1 v/v/v) achieve baseline separation (α > 1.5) with productivity exceeding 1 kg racemate/L stationary phase/day [4] [6].
Table 1: Comparative Analysis of Chiral Resolution Methods for (S)-1-(5-Fluoropyridin-2-yl)ethanamine
Resolution Technique | Resolution Agent/Conditions | ee (%) | Yield (%) | Throughput |
---|---|---|---|---|
Enzymatic Acylation | PFL lipase, vinyl acetate | >98 | 45 | Moderate |
Diastereomeric Crystallization | Dibenzoyl-L-tartaric acid, EtOH/H₂O | >99.5 | 38 | High |
SMB Chromatography | (S,S)-Whelk-O1 CSP, hexane/IPA/DEA | 99.8 | 48 | Very High |
The enhanced electrophilicity of the C-2 position in 5-fluoropyridine derivatives, attributed to both the fluorine atom's strong inductive effect and the ortho-directing capability of the nitrogen atom, enables regioselective nucleophilic amination strategies [6].
Direct Nucleophilic Aromatic Substitution (SNAr) utilizes activated 2,5-difluoropyridine precursors with ammonia equivalents under controlled conditions:
2,5-Difluoropyridine + Benzylamine → 5-Fluoro-2-(benzylamino)pyridine
Key parameters governing regioselectivity:
Transition Metal-Catalyzed Coupling employs palladium complexes for C-N bond formation between 2-chloro-5-fluoropyridine and chiral amine precursors:
Chemoselective Hydrogenation of vinylpyridine intermediates provides an alternative route:
(S)-1-(5-Fluoropyridin-2-yl)ethenamine → Catalytic hydrogenation → (S)-1-(5-Fluoropyridin-2-yl)ethanamine
Palladium on carbon (5% Pd/C) in methanol at 40 psi H₂ achieves quantitative conversion while preserving stereochemical integrity and avoiding dehalogenation. This approach was successfully implemented in the synthesis of the Alzheimer drug Donepezil, demonstrating pharmaceutical applicability [6].
Table 2: Nucleophilic Substitution Approaches to 2-Amino-5-fluoropyridine Derivatives
Methodology | Conditions | Regioselectivity (C2:C3) | Yield Range (%) |
---|---|---|---|
Thermal SNAr | DMF, 100°C, 24h, LiHMDS | >50:1 | 65-85 |
Catalytic Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 80°C | >200:1 | 75-92 |
Reductive Amination | NaBH₃CN, MeOH, 25°C | N/A | 60-78 |
Direct catalytic asymmetric methods provide atom-economical routes to enantiomerically enriched (S)-1-(5-fluoropyridin-2-yl)ethanamine without resolution steps [4] [6].
Asymmetric Transfer Hydrogenation (ATH) of imine precursors represents the most technologically advanced approach:
1-(5-Fluoropyridin-2-yl)ethanone N-tert-butanesulfinyl imine → ATH → Chiral sulfinamide → Deprotection
Critical catalyst systems:
Enantioselective Reductive Amination employs chiral rhodium complexes for single-step conversion:
Organocatalytic Approaches using chiral phosphoric acids (TRIP, 10 mol%) catalyze ketimine reduction with Hantzsch ester (1.2 equiv) in dichloroethane at 25°C. While providing excellent enantioselectivity (>97% ee), this method currently suffers from limited substrate scope and extended reaction times (48-72 hours) compared to metal-catalyzed approaches [6].
Figure 1: Catalytic Cycle for Asymmetric Transfer Hydrogenation of 5-Fluoropyridinyl Imines
Imine Coordination → Ru-H Hydride Transfer → Proton Exchange → Chiral Amine Release
(Illustration showing Ru catalyst coordinating imine and chiral ligand, with formate delivery of hydride)
Conversion of the free base (S)-1-(5-fluoropyridin-2-yl)ethanamine to its dihydrochloride salt enhances stability, crystallinity, and pharmaceutical processability [1] [4].
Stoichiometric Control is critical for consistent salt formation:
Crystallization Optimization employs antisolvent techniques:
Polymorph Control is achieved through solvent engineering:
Table 3: Crystallization Solvent Systems for (S)-1-(5-Fluoropyridin-2-yl)ethanamine Dihydrochloride
Solvent System | Crystal Form | Hygroscopicity (% wt gain, 75% RH) | Bulk Density (g/cm³) | Particle Morphology |
---|---|---|---|---|
IPA/Ethyl acetate | A | 0.08 | 0.48 | Prismatic needles |
Ethanol/MTBE | B | 0.35 | 0.32 | Thin plates |
Acetonitrile | A | 0.10 | 0.41 | Aggregates |
Water/IPA | C (hydrate) | 5.7 | 0.28 | Irregular clusters |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9